3-[2-({[(2-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide
Overview
Description
3-[2-({[(2-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an imidazole ring, a cyanophenyl group, and a fluorophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-({[(2-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-cyanophenyl isocyanate with a thiol-containing imidazole derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated reactors and continuous flow systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-({[(2-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the phenyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; often carried out in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[2-({[(2-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential, particularly in targeting specific proteins or pathways involved in diseases.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[2-({[(2-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to changes in cell behavior or function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-({[(2-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazole
- N-[(4-fluorophenyl)methyl]benzamide
- 3-(2-cyanophenyl)-1H-imidazole
Uniqueness
3-[2-({[(2-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide stands out due to its unique combination of functional groups, which confer specific chemical properties and biological activities. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[2-[2-(2-cyanoanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN5O2S/c27-21-10-8-18(9-11-21)16-30-25(34)19-5-3-6-22(14-19)32-13-12-29-26(32)35-17-24(33)31-23-7-2-1-4-20(23)15-28/h1-14H,16-17H2,(H,30,34)(H,31,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPJUYVZASTWRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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